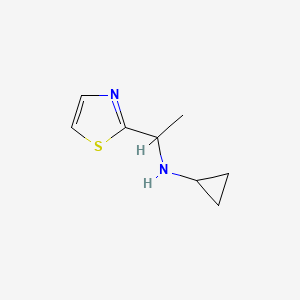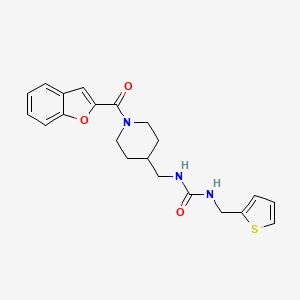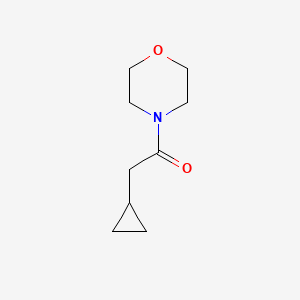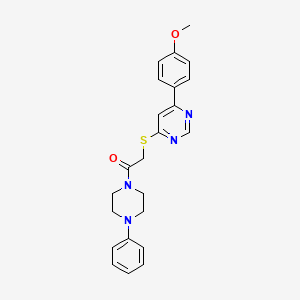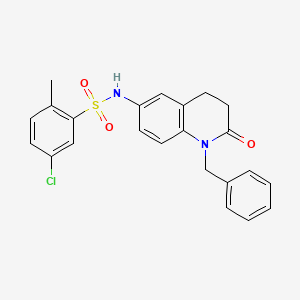![molecular formula C13H12ClN3OS B2984255 N'-[5-(4-chlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide CAS No. 569350-52-3](/img/structure/B2984255.png)
N'-[5-(4-chlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C13H12ClN3OS/c1-17(2)8-16-13-15-7-11(19-13)12(18)9-3-5-10(14)6-4-9/h3-8H,1-2H3/b16-8+ .Physical And Chemical Properties Analysis
This compound has a molecular weight of 293.77. It is a solid substance .科学的研究の応用
N'-[5-(4-chlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide has been studied for its potential to be used in scientific research applications. It has been found to have a variety of effects on biochemical and physiological targets, making it a potentially useful tool for studying various biological processes. For example, this compound has been found to inhibit the activity of enzymes involved in the degradation of proteins and nucleic acids, making it a potential target for studying the role of these enzymes in various diseases. Additionally, this compound has been found to inhibit the activity of several kinases, making it a potential target for studying the role of these kinases in various diseases. Finally, this compound has been found to have anti-inflammatory and anti-cancer properties, making it a potential target for studying the role of inflammation and cancer in various diseases.
作用機序
The mechanism of action of N'-[5-(4-chlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide is not fully understood. However, it is believed to interact with a variety of biochemical and physiological targets, including enzymes, kinases, and receptors. For example, this compound has been found to inhibit the activity of enzymes involved in the degradation of proteins and nucleic acids, making it a potential target for studying the role of these enzymes in various diseases. Additionally, this compound has been found to inhibit the activity of several kinases, making it a potential target for studying the role of these kinases in various diseases. Finally, this compound has been found to interact with a variety of receptors, making it a potential target for studying the role of these receptors in various diseases.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. For example, it has been found to inhibit the activity of enzymes involved in the degradation of proteins and nucleic acids, making it a potential target for studying the role of these enzymes in various diseases. Additionally, this compound has been found to inhibit the activity of several kinases, making it a potential target for studying the role of these kinases in various diseases. Finally, this compound has been found to have anti-inflammatory and anti-cancer properties, making it a potential target for studying the role of inflammation and cancer in various diseases.
実験室実験の利点と制限
N'-[5-(4-chlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide has several advantages and limitations for laboratory experiments. One of the main advantages of this compound is its low toxicity, which makes it safe to use in laboratory experiments. Additionally, this compound has a variety of biochemical and physiological effects, making it a potentially useful tool for studying various biological processes. Finally, this compound can be synthesized in the laboratory using a variety of different methods, making it easy to obtain for laboratory experiments.
The main limitation of this compound for laboratory experiments is its lack of specificity. While this compound has been found to interact with a variety of biochemical and physiological targets, it is not specific to any particular target, making it difficult to study the role of a specific target in a particular disease. Additionally, the mechanism of action of this compound is not fully understood, making it difficult to predict its effects on specific targets.
将来の方向性
The potential future directions for N'-[5-(4-chlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide research include further studies into its mechanism of action, its biochemical and physiological effects, and its potential applications in the treatment of various diseases. Additionally, further studies could be conducted to identify new methods of synthesizing this compound and to develop more specific forms of this compound. Finally, further studies could be conducted to investigate the potential of this compound as a therapeutic agent for various diseases.
合成法
N'-[5-(4-chlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide can be synthesized in the laboratory using a variety of different methods. The most common method is the reaction of 4-chlorobenzoyl chloride and 1,3-thiazol-2-yl-N,N-dimethylmethanimidamide in the presence of a base such as sodium carbonate. This reaction produces an intermediate product, which can then be purified by recrystallization. Other methods of synthesizing this compound include the reaction of 4-chlorobenzoyl chloride and 1,3-thiazol-2-yl-N,N-dimethylmethanimidamide in the presence of an acid such as hydrochloric acid, and the reaction of 4-chlorobenzoyl chloride and 1,3-thiazol-2-yl-N,N-dimethylmethanimidamide in the presence of a catalyst such as palladium chloride.
Safety and Hazards
特性
IUPAC Name |
N'-[5-(4-chlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3OS/c1-17(2)8-16-13-15-7-11(19-13)12(18)9-3-5-10(14)6-4-9/h3-8H,1-2H3/b16-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKHAXPFMLMOMI-LZYBPNLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=NC=C(S1)C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=NC=C(S1)C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-Hydroxyethyl)(methyl)amino]propanoic acid](/img/structure/B2984174.png)
![Methyl 3-{[({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetyl]amino}benzoate](/img/structure/B2984177.png)

![2-(3,4-dimethoxyphenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2984179.png)


![11-([1,1'-biphenyl]-4-yl)-11H-benzo[a]carbazole](/img/structure/B2984183.png)
![N-benzyl-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2984186.png)

